7,10,13,16,19-Docosapentenoic acid
Description
Nomenclature and Structural Context within Polyunsaturated Fatty Acids
7,10,13,16,19-Docosapentaenoic acid is a 22-carbon chain fatty acid with five double bonds. ontosight.aiontosight.ai Its systematic name, 7,10,13,16,19-Docosapentaenoic acid, precisely describes its structure: "docosa" indicates 22 carbon atoms, and "pentaenoic" signifies the presence of five double bonds. The numbers denote the starting carbon position of each double bond, counting from the carboxyl end of the molecule.
In the context of polyunsaturated fatty acids, it is classified as an "omega-3" (or n-3) fatty acid. This designation indicates that the final double bond is located three carbons from the methyl (omega) end of the fatty acid chain. wikipedia.org All the double bonds are in the cis configuration, which is crucial for its biological activity. ontosight.aiontosight.ai The trivial name for this specific isomer is Clupanodonic Acid. wikipedia.org
It is important to distinguish n-3 DPA from its isomer, n-6 DPA (Osbond acid), which has a different double bond placement and belongs to the omega-6 fatty acid class. wikipedia.org Mammals cannot interconvert between omega-3 and omega-6 fatty acids, making it necessary to obtain both from dietary sources. wikipedia.org
Table 1: Structural Details of 7,10,13,16,19-Docosapentaenoic Acid
| Attribute | Detail |
|---|---|
| Systematic Name | all-cis-7,10,13,16,19-Docosapentaenoic acid wikipedia.org |
| Trivial Name | Clupanodonic Acid wikipedia.org |
| Lipid Numbers | 22:5n-3 caymanchem.com |
| Molecular Formula | C₂₂H₃₄O₂ caymanchem.com |
| Description | A 22-carbon chain with five cis double bonds ontosight.aiontosight.ai |
| Classification | Omega-3 Polyunsaturated Fatty Acid wikipedia.org |
Historical and Contemporary Academic Perspectives on n-3 DPA Research
Historically, research on omega-3 fatty acids primarily centered on EPA and DHA, largely due to their high abundance in fish oils and early discoveries linking them to cardiovascular health benefits. researchgate.netnih.gov N-3 DPA was often overlooked or considered merely a minor intermediate. researchgate.netnih.gov
In recent years, however, the scientific community has developed a growing interest in the specific roles of n-3 DPA. nih.govresearchgate.net Contemporary research now views n-3 DPA not just as a metabolic intermediary but as a bioactive molecule in its own right. nih.gov Studies are increasingly investigating its unique effects on various physiological processes, including improvements in cardiovascular risk markers, insulin (B600854) sensitivity, and cellular plasticity. nih.gov Furthermore, n-3 DPA is the second most abundant n-3 long-chain PUFA in the brain after DHA and is being explored for its potential benefits in neuroprotection. nih.govmdpi.com Modern research also focuses on the unique inflammation-resolving mediators, such as resolvins and protectins, that are derived from n-3 DPA. nih.govnih.gov
Significance as an Intermediate in Long-Chain Omega-3 Fatty Acid Metabolism
N-3 DPA holds a crucial position as an intermediate in the metabolic pathway that converts EPA to the more elongated and unsaturated DHA. wikipedia.orgfrontiersin.org This conversion process is essential as the body's ability to synthesize DHA from its precursor, alpha-linolenic acid (ALA), is limited. frontiersin.org
The metabolic sequence is as follows:
Elongation: Eicosapentaenoic acid (EPA, 20:5n-3) is elongated by an enzyme (elongase-2) to form 7,10,13,16,19-Docosapentaenoic acid (n-3 DPA, 22:5n-3). nih.gov
Further Elongation & Desaturation: N-3 DPA is then further elongated and desaturated to produce docosahexaenoic acid (DHA, 22:6n-3). wikipedia.orgnih.gov
This pathway highlights that n-3 DPA can act as a reservoir for other long-chain omega-3 fatty acids. monash.edunih.gov Some studies have shown that supplementation with n-3 DPA can increase tissue levels of both EPA (via retro-conversion) and, to a lesser extent, DHA. nih.govresearchgate.net This intermediary role underscores the importance of n-3 DPA in maintaining the balance and availability of essential omega-3 fatty acids within the body's tissues. nih.govnih.gov
Table 2: Key Compounds in the n-3 DPA Metabolic Pathway
| Compound Name | Abbreviation | Lipid Numbers | Role |
|---|---|---|---|
| Alpha-Linolenic Acid | ALA | 18:3n-3 | Precursor of the omega-3 series frontiersin.org |
| Eicosapentaenoic Acid | EPA | 20:5n-3 | Precursor to n-3 DPA wikipedia.orgnih.gov |
| 7,10,13,16,19-Docosapentaenoic Acid | n-3 DPA | 22:5n-3 | Intermediate between EPA and DHA wikipedia.orgfrontiersin.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
docosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24) |
InChI Key |
YUFFSWGQGVEMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and De Novo Production Pathways of N 3 Dpa
Enzymatic Conversion from Precursor Fatty Acids (e.g., Eicosapentaenoic Acid)
The primary route for n-3 DPA synthesis in many organisms is the conversion from its precursor, EPA. nih.gov This transformation involves a series of enzymatic reactions that add a two-carbon unit to the fatty acid chain and subsequently introduce a new double bond.
The initial and rate-limiting step in the conversion of EPA to n-3 DPA is the extension of the carbon chain, a reaction catalyzed by elongase enzymes. plos.org These enzymes are part of a four-enzyme coupled system that facilitates the addition of two-carbon units to the fatty acid molecule. nih.gov
In mammals, two key elongase enzymes, Elovl5 and Elovl2, have been shown to be capable of elongating C20 PUFAs like EPA to C22 PUFAs like n-3 DPA. nih.gov Studies have indicated that both enzymes can efficiently use EPA as a substrate to produce DPA. plos.orgnih.gov While both have similar affinities for EPA, their expression levels can differ significantly in various tissues, with Elovl5 being more abundant than Elovl2 in the liver and heart of rats. plos.orgnih.gov In the microalga Pavlova, a novel elongase, pavELO, has been identified that specifically converts C20 PUFAs, such as EPA, into n-3 DPA. nih.gov This enzyme is unique in its substrate specificity, showing no activity towards C18 or C22 PUFAs. nih.gov
Table 1: Key Elongase Enzymes in n-3 DPA Biosynthesis
| Enzyme | Organism(s) | Substrate(s) | Product |
| Elovl5 | Humans, Rats | C18 & C20 PUFAs (including EPA) | DPA |
| Elovl2 | Humans, Mice, Rats | C20 & C22 PUFAs (including EPA) | DPA |
| pavELO | Pavlova (microalga) | C20 PUFAs (including EPA) | n-3 DPA |
Following elongation, the newly formed docosatetraenoic acid is acted upon by desaturase enzymes, which introduce additional double bonds into the fatty acid chain. nih.gov Desaturases are a family of enzymes that catalyze the formation of double bonds at specific positions in the fatty acid chain. wikipedia.org These reactions are aerobic, requiring oxygen as a hydrogen acceptor. nih.gov
In the context of n-3 DPA synthesis from EPA, after elongation to docosatetraenoic acid (22:4n-3), a desaturase is required to form n-3 DPA (22:5n-3). The subsequent conversion of n-3 DPA to DHA involves a Δ4-desaturase. nih.gov A novel Δ4-desaturase was identified in the microalga Isochrysis that can convert n-3 DPA into DHA. nih.gov In humans, the enzyme FADS2, which is known for its Δ6-desaturase activity, also exhibits Δ4-desaturase activity, enabling it to convert n-3 DPA to DHA. nih.gov
Table 2: Key Desaturase Enzymes in the n-3 DPA Pathway
| Enzyme | Type | Organism(s) | Function |
| FADS2 | Δ6-desaturase, Δ8-desaturase, Δ4-desaturase | Humans, Rats | Converts n-3 DPA to DHA (as Δ4-desaturase) nih.gov |
| IgD4 | Δ4-desaturase | Isochrysis (microalga) | Converts n-3 DPA to DHA nih.gov |
Microbial Production Systems for n-3 DPA and Related Lipids
The growing demand for omega-3 fatty acids has spurred research into microbial production systems as a sustainable alternative to traditional fish oil sources, which can have drawbacks like undesirable odors and heavy metal contamination. nih.gov Oleaginous microorganisms, which naturally produce oils, are promising candidates for the commercial production of n-3 FAs. nih.gov
Several microorganisms have been identified or engineered for the production of n-3 DPA and other PUFAs. For example, a novel isolate of the marine ichthyosporean Sphaeroforma arctica has been reported to produce significant amounts of n-3 DPA, reaching up to 11% of its total fatty acids. nih.gov Microorganisms from the genus Ulkenia are also known to produce lipids containing docosahexaenoic acid and/or docosapentaenoic acid. google.com
Metabolic engineering strategies are being employed to enhance the production of specific PUFAs in microbial hosts. For instance, yeast co-expression studies with the elongase gene from Pavlova (pavELO) and the desaturase gene from Isochrysis (IgD4) demonstrated the successful two-step conversion of EPA into DHA, a pathway that inherently produces n-3 DPA as an intermediate. nih.gov Such approaches hold promise for developing robust and efficient microbial systems for the large-scale production of n-3 DPA.
Thraustochytrids as Prolific Producers
Thraustochytrids, a group of marine protists, are recognized as prominent producers of omega-3 fatty acids, including n-3 DPA. nih.govnih.gov These heterotrophic microorganisms are known for their ability to accumulate high levels of lipids. The biosynthesis of PUFAs in thraustochytrids, such as those from the genera Schizochytrium and Aurantiochytrium, occurs through two distinct pathways: the fatty acid synthase (FAS) pathway, which is responsible for producing saturated fatty acids, and the PKS pathway, which synthesizes PUFAs. nih.govasm.org
The PKS pathway in thraustochytrids is a highly efficient system for the de novo synthesis of long-chain PUFAs. nih.gov This pathway involves large, multi-domain enzyme complexes that iteratively condense and process simple carbon precursors, such as acetyl-CoA and malonyl-CoA, to build the long carbon chain of the fatty acid with its characteristic double bonds. researchgate.netresearchgate.net In some Schizochytrium species, both docosahexaenoic acid (DHA) and n-3 DPA are synthesized concurrently via the PKS pathway. nih.gov This co-production suggests a branching point within the pathway or a broader specificity of the enzymatic machinery.
The conventional aerobic pathway, involving a series of fatty acid desaturase and elongase enzymes, also exists in some thraustochytrids. nih.gov In this pathway, shorter-chain fatty acids are sequentially desaturated and elongated to produce longer, more unsaturated fatty acids. For instance, some Thraustochytrium species can synthesize DHA from n-3 DPA through a Δ4 desaturation step. nih.gov However, the PKS pathway is often considered the more dominant and efficient route for PUFA production in many thraustochytrid strains. nih.gov
The relative abundance of n-3 DPA and DHA can be influenced by the presence and activity of specific enzymes. For example, an ω-3 fatty acid desaturase can convert n-3 DPA into DHA, indicating that a high level of this enzyme activity might lead to lower accumulations of n-3 DPA relative to DHA. nih.gov
Reported n-3 DPA Content in Select Thraustochytrid Species
| Species | n-3 DPA Content (% of total fatty acids) | Primary Biosynthetic Pathway |
|---|---|---|
| Aurantiochytrium sp. | Variable, often alongside high levels of DHA | PKS and/or Desaturase/Elongase |
| Schizochytrium sp. | Co-produced with DHA | PKS |
| Thraustochytrium sp. | Can be a precursor to DHA | PKS and/or Desaturase/Elongase |
Other Algal, Fungal, and Bacterial Sources
Beyond thraustochytrids, a variety of other microorganisms are capable of producing n-3 DPA.
Algae: Certain marine microalgae are primary producers of omega-3 PUFAs. For instance, the marine ichthyosporean Sphaeroforma arctica has been identified as a notable producer of n-3 DPA, with some isolates containing up to 11% of this fatty acid in their total fatty acid profile. nih.govnih.gov This highlights the potential of exploring diverse marine microorganisms for novel sources of n-3 DPA. The biosynthesis in these organisms typically follows the desaturase/elongase pathway, where precursor fatty acids like α-linolenic acid (ALA) or eicosapentaenoic acid (EPA) are converted to n-3 DPA through a series of enzymatic reactions. nih.gov
Fungi: Oleaginous fungi, particularly those from marine environments, are also known to produce PUFAs. While often studied for their production of arachidonic acid (ARA) or DHA, some fungal species possess the enzymatic machinery to synthesize n-3 DPA. The yeast Yarrowia lipolytica, a well-studied oleaginous yeast, has been a target for metabolic engineering to produce omega-3 fatty acids. acs.org
Bacteria: While less common, some marine bacteria have been found to produce long-chain PUFAs. These bacteria often utilize a PKS-like pathway similar to that found in thraustochytrids. researchgate.net
Biotechnological Approaches for Engineered Biosynthesis
The increasing demand for n-3 DPA for nutritional and pharmaceutical applications has driven research into biotechnological strategies to enhance its production in various organisms. These approaches primarily focus on the identification and manipulation of key biosynthetic enzymes and the engineering of metabolic pathways in recombinant hosts.
Identification and Characterization of Key Biosynthetic Enzymes
The biosynthesis of n-3 DPA through the desaturase/elongase pathway is dependent on the coordinated action of specific enzymes. Understanding the function and characteristics of these enzymes is crucial for targeted genetic engineering.
Elongases: These enzymes are responsible for extending the carbon chain of fatty acids. In the n-3 pathway, an elongase acts on EPA (20:5n-3) to produce n-3 DPA (22:5n-3). nih.gov Studies have identified different elongase enzymes, such as Elovl2 and Elovl5, which exhibit varying substrate specificities and efficiencies. plos.orgnih.gov For example, rat Elovl2 has been shown to be active with C20 and C22 PUFA substrates and catalyzes the sequential elongation of EPA to DPA. nih.gov
Desaturases: These enzymes introduce double bonds at specific positions in the fatty acid chain. A Δ4-desaturase is a key enzyme that can convert n-3 DPA to DHA. wikipedia.orgmdpi.comgoogle.com The identification and characterization of Δ4-desaturases from various organisms, including the lower eukaryote Thraustochytrium sp. and marine teleost fish, have provided valuable tools for manipulating PUFA profiles. nih.govmdpi.com Other desaturases, such as Δ5 and Δ12 desaturases, are also crucial for the synthesis of the precursor, EPA. mdpi.com
The PKS pathway enzymes are large, multi-functional proteins. Key domains within these synthases include ketoacyl synthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoacyl reductase (KR), dehydratase (DH), and enoyl reductase (ER). asm.orgresearchgate.net The characterization of these domains is essential for understanding and engineering the PKS pathway for enhanced n-3 DPA production.
Key Enzymes in n-3 DPA Biosynthesis
| Enzyme | Function | Substrate | Product | Organism Example |
|---|---|---|---|---|
| Elongase (e.g., Elovl2) | Carbon chain elongation | Eicosapentaenoic acid (EPA) | 7,10,13,16,19-Docosapentenoic acid (n-3 DPA) | Rat, various microorganisms |
| Δ4-Desaturase | Introduces double bond at Δ4 position | This compound (n-3 DPA) | Docosahexaenoic acid (DHA) | Thraustochytrium sp., Siganus canaliculatus |
| Polyketide Synthase (PKS) complex | De novo synthesis of PUFAs | Acetyl-CoA, Malonyl-CoA | n-3 DPA, DHA, etc. | Schizochytrium sp., Shewanella japonica |
Strategies for Enhanced Production in Recombinant Organisms
Metabolic engineering offers powerful strategies to increase the yield of n-3 DPA in both native producers and heterologous hosts.
Another strategy is the disruption of competing metabolic pathways. The beta-oxidation pathway, which breaks down fatty acids, can reduce the net yield of n-3 DPA. By knocking out the gene for 2,4-dienoyl-CoA reductase (DECR), a key enzyme in the beta-oxidation of PUFAs, in Aurantiochytrium sp., researchers were able to enhance the accumulation of DHA, a strategy that could also be applied to increase n-3 DPA levels. frontiersin.org
Heterologous expression of entire biosynthetic pathways in well-characterized industrial microorganisms is another promising avenue. For instance, the EPA biosynthetic pathway from Shewanella japonica has been successfully expressed in Aurantiochytrium, demonstrating the feasibility of transferring PKS gene clusters to alter the fatty acid profile of a host organism. acs.org The oleaginous yeast Yarrowia lipolytica has also been engineered to produce various PUFAs by introducing genes for desaturases and elongases from other organisms. acs.org
Furthermore, transgenic plants have been developed as a potential large-scale production platform. For example, Brassica juncea has been engineered to produce significant levels of DPA in its seed oil by introducing genes for the aerobic long-chain PUFA biosynthesis pathway. mdpi.com
These biotechnological strategies, often guided by a deep understanding of the underlying metabolic pathways and enzymatic functions, hold great promise for the sustainable and high-yield production of this compound to meet global nutritional and health demands.
Metabolic Transformations and Derivative Formation of N 3 Dpa
Conversion to Docosahexaenoic Acid (DHA)
The transformation of n-3 DPA to DHA is a vital process for maintaining adequate levels of this critical fatty acid in tissues. This conversion occurs through a well-defined pathway primarily located in the endoplasmic reticulum and peroxisomes. researchgate.net
Elongation-Desaturation-Retroconversion Pathway (Sprecher Pathway)
N-3 DPA is a key intermediate in the mammalian biosynthesis of DHA from EPA, a process known as the Sprecher pathway. mdpi.com This pathway involves a series of elongation and desaturation steps. EPA is first elongated to n-3 DPA (22:5n-3). mdpi.com Subsequently, n-3 DPA undergoes further elongation and desaturation to form tetracosahexaenoic acid (24:6n-3). mdpi.comresearchgate.net This 24-carbon fatty acid is then transported to peroxisomes where it is shortened via a single round of β-oxidation to yield the final product, DHA (22:6n-3). mdpi.comresearchgate.net
Intermediates and Enzyme Activities in DHA Formation
The conversion of n-3 DPA to DHA is a multi-step enzymatic process. After its formation from EPA by elongase enzymes, n-3 DPA is acted upon by another elongase and a Δ6-desaturase, which results in the formation of 24:6 n-3. mdpi.com This intermediate is then subjected to peroxisomal β-oxidation to produce DHA. mdpi.comresearchgate.net
| Step | Precursor | Intermediate/Product | Key Enzymes | Cellular Location |
| 1 | Eicosapentaenoic acid (EPA) | 7,10,13,16,19-Docosapentenoic acid (n-3 DPA) | Elongases (e.g., ELOVL2, ELOVL5) | Endoplasmic Reticulum |
| 2 | n-3 DPA | Tetracosahexaenoic acid (24:6 n-3) | Elongase, Δ6-Desaturase | Endoplasmic Reticulum |
| 3 | Tetracosahexaenoic acid (24:6 n-3) | Docosahexaenoic acid (DHA) | Acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), Thiolase | Peroxisomes |
Enzymatic Oxygenation and Generation of Specialized Pro-Resolving Mediators (SPMs)
In addition to its role in DHA synthesis, n-3 DPA is a substrate for several enzymatic systems that produce potent, structurally distinct SPMs. mdpi.comacs.org These molecules are active participants in the resolution phase of inflammation. nih.gov The main enzyme families involved are lipoxygenases (LOX) and cyclooxygenases (COX). reactome.orgnih.gov
Formation of DPA-Derived Resolvins (e.g., T-series, D-series)
Resolvins derived from n-3 DPA are categorized into two main series, the D-series and the T-series, based on their distinct biosynthetic pathways and structures. wikipedia.orgmdpi.com
D-Series Resolvins: The biosynthesis of n-3 DPA-derived D-series resolvins, which include RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA, is initiated by the enzyme 15-lipoxygenase (15-LOX). mdpi.comacs.org 15-LOX introduces molecular oxygen into n-3 DPA to form the intermediate 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA). mdpi.com This intermediate is then further oxygenated by 5-lipoxygenase (5-LOX) to yield a 7(S),17(S)-dihydroperoxy intermediate. mdpi.com Subsequent enzymatic hydrolysis of an epoxy intermediate leads to the formation of the final resolvin structures. mdpi.comreactome.org
T-Series Resolvins: In 2015, a new family of n-3 DPA-derived resolvins was identified, named the 13-series resolvins (RvTs), which includes RvT1, RvT2, RvT3, and RvT4. mdpi.comnih.gov Their biosynthesis begins with the action of cyclooxygenase-2 (COX-2) enzymes on n-3 DPA, which inserts oxygen at the carbon-13 position to produce 13(R)-hydroperoxydocosapentaenoic acid (13(R)-HpDPA). mdpi.comresearchgate.net This hydroperoxide is then converted by peroxidases to a 13(R)-alcohol intermediate, which undergoes further enzymatic modifications to form the four distinct T-series resolvins. mdpi.com
Biosynthesis of DPA-Derived Maresins and Protectins
Similar to resolvins, maresins and protectins are families of SPMs with potent pro-resolving and anti-inflammatory actions that can be generated from n-3 DPA. acs.orgnih.gov
Maresins: The n-3 DPA-derived maresins include MaR1n-3 DPA, MaR2n-3 DPA, and MaR3n-3 DPA. mdpi.comnih.gov Their synthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which oxygenates n-3 DPA to form 14(S)-hydroperoxydocosapentaenoic acid (14(S)-HpDPA). reactome.orgresearchgate.net This intermediate is then converted into the various maresins through subsequent reactions, including the formation of an epoxide intermediate that is enzymatically hydrolyzed. reactome.orgresearchgate.net
Protectins: The protectins derived from n-3 DPA are PD1n-3 DPA and PD2n-3 DPA. mdpi.comresearchgate.net The biosynthetic pathway for these molecules starts with the same initial step as the D-series resolvins: the conversion of n-3 DPA by 15-LOX to the 17(S)-HpDPA intermediate. mdpi.comnih.gov This hydroperoxide is then further transformed by 15-LOX to create an epoxide intermediate. mdpi.com Finally, different epoxide hydrolase activities result in the formation of either PD1n-3 DPA or PD2n-3 DPA. mdpi.comnih.gov
Enzyme Systems Involved in SPM Synthesis from n-3 DPA
The biosynthesis of SPMs from n-3 DPA is a highly regulated process dependent on specific enzyme systems that dictate the final product. The initial enzymatic attack determines which family of SPMs will be produced. reactome.org
| SPM Family | Initiating Enzyme | Key Intermediates | Final Products |
| Resolvins (D-Series) | 15-Lipoxygenase (15-LOX) | 17(S)-HpDPA, 7,17-diHp-DPA, Epoxide intermediate | RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA |
| Resolvins (T-Series) | Cyclooxygenase-2 (COX-2) | 13(R)-HpDPA, 13(R)-hydroxy-DPA | RvT1, RvT2, RvT3, RvT4 |
| Maresins | 12-Lipoxygenase (12-LOX) | 14(S)-HpDPA, Epoxide intermediate | MaR1n-3 DPA, MaR2n-3 DPA, MaR3n-3 DPA |
| Protectins | 15-Lipoxygenase (15-LOX) | 17(S)-HpDPA, Epoxide intermediate | PD1n-3 DPA, PD2n-3 DPA |
Cellular and Molecular Mechanisms of Action of N 3 Dpa and Its Metabolites
Modulation of Cellular Membrane Properties and Lipid Organization
The incorporation of omega-3 polyunsaturated fatty acids (n-3 PUFAs) like 7,10,13,16,19-docosapentaenoic acid (n-3 DPA) into cellular membranes is a foundational aspect of their biological activity. This integration directly influences the biophysical characteristics of the membrane, including its fluidity and the organization of specialized microdomains known as lipid rafts. nih.govmdpi.comlaminarpharma.com
N-3 PUFAs, due to their multiple double bonds, introduce a high degree of disorder into the phospholipid bilayer. nih.gov This increased disorder can enhance membrane fluidity, a critical factor for the function of membrane-bound proteins such as receptors and enzymes. nih.govyoutube.com While much of the research has focused on docosahexaenoic acid (DHA), studies comparing different n-3 PUFAs suggest that n-3 DPA also contributes to these effects. Molecular dynamics simulations have shown that phospholipids (B1166683) containing n-3 DPA are less disordered than those with eicosapentaenoic acid (EPA) but comparable to those with DHA. nih.gov This suggests that n-3 DPA's impact on membrane order is significant, preventing the tight packing of phospholipids, especially in the presence of cholesterol. nih.gov
Furthermore, the integration of n-3 PUFAs alters the composition and structure of lipid rafts. nih.govnih.gov These rafts are dynamic, cholesterol- and sphingomyelin-enriched microdomains that serve as platforms for cellular signaling. nih.gov Research indicates that n-3 PUFAs can modify the lipid composition of these rafts, leading to changes in their size and stability. nih.govnih.gov Specifically, the incorporation of these fatty acids can lead to the clustering of lipid raft domains and the mislocalization of raft-associated proteins to other areas of the membrane. nih.gov This disruption of lipid raft integrity can suppress critical signaling events, such as those involved in T-cell activation. nih.gov
Interaction with Cellular Receptors and Signaling Cascades
Engagement with G Protein-Coupled Receptors (e.g., FFAR4)
Recent research has identified G protein-coupled receptors (GPCRs) as key sensors for free fatty acids, mediating many of their physiological effects. Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, has emerged as a significant receptor for long-chain unsaturated fatty acids, including n-3 PUFAs. The activation of FFAR4 by these fatty acids initiates a variety of intracellular signaling cascades that are predominantly associated with anti-inflammatory and insulin-sensitizing effects.
While a substantial body of work has detailed the interaction of EPA and DHA with FFAR4, evidence suggests that n-3 DPA is also an effective agonist for this receptor. Upon binding, n-3 DPA can trigger the recruitment of β-arrestin2 to the receptor, a critical step in initiating downstream signaling pathways. This interaction can lead to the attenuation of inflammatory responses, for instance, by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is a key driver of inflammation.
Modulation of Nuclear Receptor Activity (e.g., PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. N-3 PUFAs and their metabolites are well-established ligands and modulators of PPAR activity.
N-3 DPA, like other long-chain PUFAs, can act as a direct ligand for PPARs, binding to their ligand-binding domain and inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent gene transcription. Studies have demonstrated that n-3 DPA can activate PPARα and PPARγ. The activation of PPARα by n-3 DPA can lead to the upregulation of genes involved in fatty acid oxidation in the liver and muscle. In contrast, its activation of PPARγ is often associated with adipocyte differentiation and improved insulin (B600854) sensitivity. The differential activation of PPAR isoforms by n-3 DPA and its metabolites allows for a nuanced regulation of metabolic and inflammatory pathways.
Regulation of Gene Expression and Transcriptional Control
The influence of n-3 DPA extends to the transcriptional level, where it can modulate the expression of a wide array of genes, particularly those central to lipid metabolism and inflammatory processes.
Differential Effects on Lipid Metabolism Genes
N-3 DPA plays a significant role in regulating the expression of genes that control lipid homeostasis. It can suppress the expression of lipogenic genes, which are responsible for synthesizing new fatty acids. This is often achieved by downregulating the activity of key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). By inhibiting SREBP-1c, n-3 DPA reduces the transcription of its target genes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).
Conversely, n-3 DPA can enhance the expression of genes involved in fatty acid oxidation. This is primarily mediated through the activation of PPARα. The activation of PPARα leads to increased transcription of genes such as carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting enzyme in the transport of fatty acids into the mitochondria for beta-oxidation.
Table 1: Impact of n-3 DPA on Key Lipid Metabolism Genes
| Gene | Function | Effect of n-3 DPA | Primary Mediator |
| SREBP-1c | Transcription factor for lipogenesis | Downregulation | - |
| FAS | Fatty acid synthesis | Downregulation | SREBP-1c |
| ACC | Fatty acid synthesis | Downregulation | SREBP-1c |
| PPARα | Transcription factor for fatty acid oxidation | Activation | - |
| CPT1 | Mitochondrial fatty acid uptake | Upregulation | PPARα |
Impact on Pro- and Anti-Inflammatory Gene Sets
A hallmark of n-3 PUFAs, including n-3 DPA, is their ability to modulate the expression of genes involved in inflammation. cambridge.org N-3 DPA can exert anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. cambridge.org A primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. cambridge.org NF-κB is a master transcriptional regulator of inflammation, and by preventing its activation, n-3 DPA can decrease the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2). cambridge.org
In addition to suppressing pro-inflammatory genes, n-3 DPA and its metabolites can also promote the resolution of inflammation. Metabolites of n-3 DPA, such as resolvins, protectins, and maresins, are part of a class of molecules known as specialized pro-resolving mediators (SPMs). monash.edu These SPMs actively stimulate the resolution of inflammation by, for example, upregulating the expression of anti-inflammatory genes and promoting the clearance of inflammatory debris by macrophages.
Table 2: Influence of n-3 DPA on Inflammatory Gene Expression
| Gene/Factor | Role in Inflammation | Effect of n-3 DPA |
| NF-κB | Pro-inflammatory transcription factor | Inhibition |
| TNF-α | Pro-inflammatory cytokine | Downregulation |
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| COX-2 | Pro-inflammatory enzyme | Downregulation |
| SPMs (Resolvins, etc.) | Pro-resolving mediators | Upregulation of synthesis |
Influence on Protein Function and Enzyme Activity
The long-chain omega-3 polyunsaturated fatty acid, 7,10,13,16,19-Docosapentenoic acid (n-3 DPA), and its various metabolites exert significant influence on a range of protein functions and enzymatic activities within the cell. These interactions are pivotal to understanding the broader physiological effects of this particular fatty acid. The subsequent sections will delve into the specific mechanisms through which n-3 DPA and its derivatives impact key enzymes involved in fundamental cellular processes.
Inhibitory Actions on Nucleic Acid Modifying Enzymes (e.g., DNA Polymerases, DNA Topoisomerases)
Research has demonstrated that certain unsaturated fatty acids can act as inhibitors of enzymes crucial for DNA replication and maintenance. Studies on cis-type C22-fatty acids, a category that includes 7,10,13,16,19-docosapentaenoic acid (n-3 DPA), have revealed inhibitory effects on both mammalian DNA polymerases and human DNA topoisomerases. nih.gov
While n-3 DPA does exhibit these inhibitory properties, it is noteworthy that it was not the most potent inhibitor among the C22-fatty acids tested. The research indicated that cis-13,16-docosadienoic acid (C22:2) was the most powerful inhibitor of both DNA polymerases and topoisomerases, followed by cis-13,16,19-docosatrienoic acid (C22:3). nih.gov The inhibitory efficacy of these fatty acids appears to be linked to their three-dimensional structure, with a specific length and width being important factors for effective enzyme inhibition. nih.gov The active sites of both DNA polymerases and topoisomerases are thought to possess a pocket that accommodates these fatty acid structures. nih.gov
The following table summarizes the comparative inhibitory actions of various C22-fatty acids on these enzymes.
| Fatty Acid | Common Name | Inhibitory Potency on DNA Polymerases & Topoisomerases |
| cis-13,16-Docosadienoic acid (C22:2) | Strongest | |
| cis-13,16,19-Docosatrienoic acid (C22:3) | Second Strongest | |
| cis-7,10,13,16,19-Docosapentaenoic acid (C22:5) | n-3 DPA | Inhibitory |
| cis-4,7,10,13,16,19-Docosahexaenoic acid (C22:6) | DHA | Inhibitory |
Table 1. Comparative inhibitory potency of C22-fatty acids on DNA modifying enzymes. Data sourced from studies on mammalian DNA polymerases and human DNA topoisomerases. nih.gov
Modulation of Enzymes Involved in Eicosanoid Pathways
The interaction of 7,10,13,16,19-docosapentaenoic acid with enzymes of the eicosanoid pathway is multifaceted, involving both direct modulation of enzyme activity and serving as a substrate for the generation of potent signaling molecules. N-3 DPA has been shown to interfere with the cyclooxygenase (COX) pathway and promote the lipoxygenase (LOX) pathway, which can influence platelet aggregation. nih.gov
A key aspect of n-3 DPA's role in the eicosanoid pathway is its conversion by COX and LOX enzymes into specialized pro-resolving mediators (SPMs), a class of bioactive lipids that actively regulate the resolution of inflammation. mdpi.comontosight.ai
Specifically, n-3 DPA is a substrate for several of these enzymes:
Cyclooxygenase-2 (COX-2): This enzyme converts n-3 DPA into 13-series resolvins (RvTs). mdpi.com This process begins with the formation of 13(R)-hydroperoxy-docosapentaenoic acid (13R-HpDPA). mdpi.com
15-Lipoxygenase (15-LOX): This enzyme acts on n-3 DPA to produce 17S-hydroperoxy-docosapentaenoic acid (17S-HpDPA), a precursor to n-3 DPA-derived protectins, such as PD1n-3 DPA and PD2n-3 DPA. mdpi.comontosight.ai
5-Lipoxygenase (5-LOX) and 12-Lipoxygenase (12-LOX): N-3 DPA is also a substrate for these lipoxygenases, leading to the formation of various other SPMs. mdpi.com
The biosynthesis of these n-3 DPA-derived mediators highlights the significant modulatory role of this fatty acid within the eicosanoid pathways. By being a substrate for these key enzymes, n-3 DPA can lead to the production of compounds with potent anti-inflammatory and pro-resolving actions. nih.govpnas.orgpnas.org
The following table outlines the enzymatic conversion of n-3 DPA and the resulting specialized pro-resolving mediators.
| Enzyme | Intermediate Metabolite | Final Specialized Pro-resolving Mediator(s) |
| Cyclooxygenase-2 (COX-2) | 13(R)-hydroperoxy-docosapentaenoic acid (13R-HpDPA) | 13-series Resolvins (e.g., RvT1, RvT2, RvT3, RvT4) |
| 15-Lipoxygenase (15-LOX) | 17S-hydroperoxy-docosapentaenoic acid (17S-HpDPA) | Protectins (e.g., PD1n-3 DPA, PD2n-3 DPA) |
| 5-Lipoxygenase (5-LOX) | - | Other Specialized Pro-resolving Mediators |
| 12-Lipoxygenase (12-LOX) | - | Other Specialized Pro-resolving Mediators |
Table 2. Enzymatic conversion of this compound into specialized pro-resolving mediators. mdpi.comontosight.ai
Biological Roles and Functional Significance of N 3 Dpa Mechanistic and Preclinical Focus
Contribution to Intercellular Signaling and Communication
N-3 DPA is a critical precursor to a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. nih.govmdpi.com These lipid mediators are enzymatically generated from n-3 DPA and play a pivotal role in the active resolution of inflammation, a process that involves intricate cell-to-cell communication to restore tissue homeostasis. mdpi.comnih.gov The biosynthesis of these SPMs from n-3 DPA by enzymes like 5-, 12-, and 15-lipoxygenases (LOX) has been identified in both mice and human leukocytes. mdpi.com
Beyond its role as an SPM precursor, n-3 DPA directly influences key intracellular signaling cascades. In preclinical models using microglia (the primary immune cells of the brain), n-3 DPA has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) p38 signaling pathways. nih.gov These pathways are central to the inflammatory response. Concurrently, n-3 DPA activates the brain-derived neurotrophic factor (BDNF)-PI3K/AKT signaling pathway in neurons, which is crucial for cell survival and growth. nih.govnih.gov This dual action on different cell types highlights its importance in neuro-immune communication. Furthermore, omega-3 fatty acids, including DPA, are thought to shift the balance of Toll-like receptor 4 (TLR-4) signaling in macrophages, thereby altering the cellular response to inflammatory stimuli. nih.gov
Participation in Immunomodulatory Processes (In Vitro and Animal Models)
N-3 DPA demonstrates significant immunomodulatory capabilities, influencing the behavior of various immune cells and the production of inflammatory molecules. mdpi.com Its actions are crucial in orchestrating the balance between pro-inflammatory and anti-inflammatory responses.
A key aspect of n-3 DPA's immunomodulatory function is its ability to influence macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory/pro-resolving M2).
In cellular models using lipopolysaccharide (LPS)-activated microglia, n-3 DPA was found to promote a shift from the M1 to the M2 phenotype. nih.gov This was evidenced by the significant downregulation of M1 markers and proinflammatory cytokines, alongside the upregulation of M2 markers and anti-inflammatory cytokines. nih.gov Similarly, in murine macrophage-like RAW264.7 cells, n-3 DPA demonstrated anti-inflammatory effects, which were found to be independent of its conversion to DHA. jst.go.jp
Furthermore, SPMs derived from n-3 DPA, such as Protectin D1n-3 DPA (PD1n-3 DPA), have been shown to potently enhance the phagocytic and efferocytotic capacity of human macrophages. nih.govacs.org Efferocytosis, the clearance of apoptotic cells, is a critical step in the resolution of inflammation and prevention of secondary necrosis. acs.org
Table 1: Effects of n-3 DPA on Macrophage Polarization Markers (in vitro)
| Marker Type | Marker | Effect of n-3 DPA | Cell Model | Reference |
|---|---|---|---|---|
| M1 (Pro-inflammatory) | IL-1β, IL-6, TNF-α | Downregulated | BV2 Microglia | nih.gov |
| M1 (Pro-inflammatory) | IL-6, IL-1β, iNOS, COX-2 (mRNA) | Downregulated | RAW264.7 Macrophages | jst.go.jp |
| M2 (Anti-inflammatory) | Arg-1, CD206, IL-10 | Upregulated | BV2 Microglia | nih.gov |
| Macrophage Function | Phagocytosis/Efferocytosis | Increased | Human Macrophages | acs.orgnih.gov |
The influence of n-3 DPA and its derivatives extends to other immune cells, including neutrophils and lymphocytes. N-3 DPA-derived SPMs have been shown to reduce neutrophil chemotaxis and their adhesion to endothelial cells, which are key early events in the inflammatory cascade. nih.gov
In the context of adaptive immunity, n-3 polyunsaturated fatty acids can modulate lymphocyte function. Research indicates that n-3 PUFAs can suppress the activation of pro-inflammatory T-helper cells (Th1 and Th17) and modulate B cell activity. nih.gov Mechanistically, this can occur by altering the composition and function of lipid rafts within the cell membrane, which are critical for organizing signaling proteins and forming the immunological synapse required for T-cell activation. nih.govinfobiochem.com
N-3 DPA directly impacts the production of a wide array of inflammatory mediators. In activated macrophage and microglia models, it significantly downregulates the expression and production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govjst.go.jp
Moreover, n-3 DPA competes with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). vu.edu.au This competition leads to a reduced production of potent pro-inflammatory eicosanoids derived from AA, such as thromboxane (B8750289) A2 (TXA2). vu.edu.au Studies have shown that n-3 DPA can be a more potent inhibitor of COX-1 activity than EPA or DHA. vu.edu.au In animal models, administration of n-3 DPA-derived products led to a significant reduction in plasma levels of the pro-inflammatory mediator leukotriene B4 (LTB4). nih.gov An inverse correlation between red blood cell n-3 DPA levels and the inflammatory marker C-reactive protein (CRP) has also been observed in healthy adults. mdpi.com
Roles in Neural Cell Biology and Neuroinflammation (Preclinical Context)
N-3 DPA is the second most abundant n-3 long-chain polyunsaturated fatty acid in the brain, after DHA, and is implicated in maintaining neural health, particularly in the context of aging and early-life development. nih.govnih.gov Its ability to counteract neuroinflammatory processes is a key area of preclinical research. nih.gov
Cellular studies have provided direct evidence of n-3 DPA's neuroprotective effects. In one key study, neurons (differentiated SH-SY5Y cells) were exposed to the supernatant from LPS-activated microglia, which typically induces neuronal damage. nih.govresearchgate.net Pre-treatment of the microglia with n-3 DPA significantly reversed the neurotoxic effects, preserving neuronal viability. nih.govresearchgate.net
The underlying mechanism for this protection involves the modulation of intercellular signaling. The DPA-treated microglia supernatant was able to restore the levels of brain-derived neurotrophic factor (BDNF), its receptor TrkB, and downstream signaling proteins p-AKT and PI3K in the neurons. nih.gov The critical role of the BDNF pathway was confirmed when the neuroprotective effect of DPA was nullified by using BDNF-siRNA to silence BDNF expression. nih.govresearchgate.net These findings demonstrate that n-3 DPA protects neurons from inflammation-induced damage by inhibiting microglial activation and simultaneously promoting pro-survival signaling pathways within the neurons themselves. nih.gov
Table 2: Neuroprotective Signaling Pathways Modulated by n-3 DPA (Cellular Models)
| Signaling Pathway | Key Proteins | Effect of n-3 DPA | Cell Model | Reference |
|---|---|---|---|---|
| Microglia Inflammatory Signaling | NF-κB p65, MAPK p38 | Inhibited/Downregulated | BV2 Microglia | nih.gov |
| Neuronal Survival Pathway | BDNF, TrkB, PI3K, p-AKT | Activated/Upregulated | SH-SY5Y Neurons | nih.govresearchgate.net |
Balancing Microglial Activation States
N-3 Docosapentenoic acid (DPA) plays a crucial role in modulating neuroinflammation by influencing the activation states of microglia, the resident immune cells of the central nervous system. Microglia can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 state and the anti-inflammatory M2 state. An imbalance with excessive M1 activation contributes to neurodegenerative processes. nih.govmdpi.com
Research demonstrates that n-3 DPA can shift the balance from the neurotoxic M1 phenotype towards the neuroprotective M2 phenotype. In studies using lipopolysaccharide (LPS)-activated BV2 microglial cells, treatment with n-3 DPA was found to significantly downregulate M1-specific markers and pro-inflammatory cytokines. nih.gov Concurrently, it upregulated M2 markers and anti-inflammatory cytokines. This polarization from M1 to M2 is a key mechanism for its antineuroinflammatory and neuroprotective effects. nih.gov
The molecular mechanisms underlying this shift involve the inhibition of key pro-inflammatory signaling pathways. N-3 DPA has been shown to suppress the activation of mitogen-activated protein kinase (MAPK) p38 and nuclear factor-κB (NF-κB) p65 pathways in microglia. nih.gov By inhibiting these pathways, n-3 DPA effectively reduces the production of inflammatory mediators. Furthermore, the neuroprotective effects of n-3 DPA are also linked to its ability to increase the expression of brain-derived neurotrophic factor (BDNF) in neurons, which is often suppressed by inflammatory signals from M1 microglia. nih.gov
Incorporation into Complex Lipids within Tissues and Subcellular Compartments
Following dietary intake, n-3 DPA is incorporated into complex lipids within various tissues, influencing their fatty acid composition. Supplementation studies in rats have shown that n-3 DPA significantly increases its own concentration in the phospholipids (B1166683) and triglycerides of numerous tissues, including the liver, heart, spleen, lung, kidney, red blood cells, and adipose tissue. nih.govseadna.ca The most substantial increase is often observed in adipose tissue. seadna.ca However, its incorporation into the brain is minimal. nih.govresearchgate.net
A key metabolic feature of n-3 DPA is its role as a reservoir for other n-3 PUFAs. researchgate.net It is an intermediate in the metabolic pathway between EPA and DHA. wikipedia.org Upon supplementation, a significant portion of n-3 DPA is retroconverted to EPA, particularly in the liver and kidney. nih.govresearchgate.net This retroconversion leads to increased EPA levels in tissues like the liver, heart, and skeletal muscle. seadna.ca To a lesser extent, n-3 DPA can also be elongated to DHA, with studies showing this conversion primarily in the liver. core.ac.ukseadna.ca
Table 1: Tissue Distribution following n-3 DPA Supplementation
| Tissue | Observation | References |
| Liver | Significant increase in DPA, EPA (via retroconversion), and DHA concentrations. | nih.govseadna.ca |
| Heart | Significant increase in DPA and EPA concentrations. | nih.govseadna.ca |
| Adipose Tissue | Largest relative increase in DPA concentration; site of EPA retroconversion. | seadna.ca |
| Kidney | Site of significant DPA to EPA retroconversion. | researchgate.net |
| Spleen, Lung | Increased DPA content. | nih.govresearchgate.net |
| Skeletal Muscle | Significant increase in DPA and EPA concentrations. | seadna.ca |
| Red Blood Cells | Increased n-3 PUFA levels. | nih.gov |
| Brain | Minimal increase in DPA concentration. | nih.gov |
Comparative Biological Activity with Eicosapentaenoic Acid and Docosahexaenoic Acid
N-3 DPA exhibits both shared and distinct biological activities compared to its better-known counterparts, EPA and DHA. While all three are important n-3 PUFAs, their effects are not entirely interchangeable. nih.gov
In comparative studies, n-3 DPA supplementation uniquely led to a decrease in plasma triglycerides, total cholesterol, and non-HDL-cholesterol compared to control, EPA, or DHA supplemented groups. nih.gov All three, however, were shown to increase plasma total antioxidant status. nih.gov Functionally, n-3 DPA has been reported to be a more potent inhibitor of platelet aggregation than both EPA and DHA in some experimental models. core.ac.ukvu.edu.au It was also found to possess a tenfold greater ability to promote endothelial cell migration compared to EPA, a crucial process in wound healing. core.ac.uk Some evidence suggests the biological functioning of n-3 DPA may have a greater similarity to DHA than to EPA. nih.gov
Metabolically, n-3 DPA acts as a precursor, with dietary DPA leading to increases in tissue levels of both EPA (via retroconversion) and DHA (via elongation). nih.govseadna.ca This positions DPA as a unique intermediate that can contribute to the pools of both other major long-chain n-3 PUFAs. researchgate.net
Table 2: Comparative Effects of n-3 DPA, EPA, and DHA
| Biological Effect | n-3 DPA | EPA | DHA | References |
| Plasma Triglycerides | Decrease | Less effective than DPA | Less effective than DPA | nih.gov |
| Plasma Total Cholesterol | Decrease | No significant change | No significant change | nih.gov |
| Platelet Aggregation Inhibition | Most potent inhibitor (in rabbit platelets) | Less potent than DPA | Less potent than DPA | core.ac.ukvu.edu.au |
| Endothelial Cell Migration | High activity | 10-fold less active than DPA | Not specified | core.ac.uk |
| Antioxidant Status | Increase | Increase | Increase | nih.gov |
| Tissue Conversion | Retro-converts to EPA, elongates to DHA | Elongates to DPA | Little retroconversion | nih.govnih.gov |
Distinct Bioactivity Profiles of n-3 DPA and its Metabolites
The unique biological functions of n-3 DPA are increasingly attributed to its conversion into a distinct profile of specialized pro-resolving mediators (SPMs). nih.govresearchgate.net These potent lipid mediators are enzymatically generated and play a critical role in actively resolving inflammation and promoting tissue healing. researchgate.net
Human cells metabolize n-3 DPA into several families of SPMs that are structurally analogous to those derived from EPA and DHA, but possess unique properties. wikipedia.org These include:
Resolvins: N-3 DPA is the precursor to T-series resolvins (RvT1, RvT2, RvT3, RvT4) and specific D-series resolvins (e.g., RvD1n-3, RvD2n-3). wikipedia.orgnih.gov
Protectins: DPA-derived protectins, such as PD1n-3 and PD2n-3, are formed and contribute to the resolution of inflammation. wikipedia.orgresearchgate.net
Maresins: Maresins derived from n-3 DPA (MaR1n-3, MaR2n-3, MaR3n-3) have also been identified. wikipedia.org
In addition to these complex SPMs, n-3 DPA can be metabolized by the lipoxygenase (LOX) pathway in platelets to form simpler bioactive metabolites, such as 11- and 14-hydroxy docosapentaenoic acids (11- and 14-HDoHE). core.ac.ukvu.edu.au The true functional significance of n-3 DPA may lie in the specific actions of this unique suite of metabolites, which remains an active area of investigation. nih.govresearchgate.net
Synergistic and Antagonistic Interactions with Other PUFAs
The metabolic fate and biological activity of n-3 DPA are influenced by its interactions with other polyunsaturated fatty acids, particularly the omega-6 PUFA arachidonic acid (AA). A primary antagonistic relationship exists between n-3 and n-6 PUFAs due to competition for the same metabolic enzymes. researchgate.netnih.gov
Specifically, n-3 DPA competes with AA for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting the COX enzyme, n-3 DPA reduces the production of pro-inflammatory and pro-thrombotic eicosanoids (like Thromboxane A2) from AA. vu.edu.au This shunts AA metabolism towards the LOX pathway. vu.edu.au Supplementation with n-3 PUFAs, including DPA, has been shown to effectively decrease tissue concentrations of AA in the liver and heart. seadna.canih.gov Furthermore, the enzymes responsible for elongating and desaturating PUFAs (elovl2 and elovl5) are shared between the n-3 and n-6 pathways. High levels of AA can competitively inhibit the conversion of EPA or DPA into DHA. researchgate.net
Conversely, synergistic or additive effects have also been observed. One study noted that combining n-3 DPA supplementation with dairy lipids, which contain a mix of fatty acids, resulted in an additive increase in the n-3 PUFA content of tissues. researchgate.net
Research Models and Experimental Approaches in N 3 Dpa Studies
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro models are fundamental for dissecting the molecular mechanisms of n-3 DPA action at the cellular level. These systems allow for controlled experiments that can elucidate specific pathways and cellular responses to n-3 DPA.
Primary cells, isolated directly from living tissue, offer a physiologically relevant system to study the effects of n-3 DPA.
Platelets: Studies using primary human platelets have demonstrated that n-3 DPA can influence platelet function. While much of the research has focused on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), some studies have included n-3 DPA and have shown its potential to reduce platelet aggregation, a key factor in thrombosis. journalagent.com
Hepatocytes: Primary rat hepatocytes have been instrumental in understanding the metabolism of n-3 DPA. journalagent.com Research using these cells has shown that n-3 DPA can be retro-converted to EPA. researchgate.net Furthermore, studies with rat hepatocytes have helped to elucidate the biosynthetic pathway from n-3 DPA to DHA, demonstrating that this conversion occurs via chain elongation to a 24-carbon intermediate, followed by desaturation and then beta-oxidation, a pathway independent of a delta-4 desaturase. journalagent.comresearchgate.net
Immune Cells: The immunomodulatory properties of n-3 DPA are an active area of research using primary immune cells.
Macrophages: In human monocytes and macrophages, the n-3 DPA-derived protectin (PDn-3 DPA) biosynthetic pathway has been shown to regulate monocyte differentiation and enhance macrophage efferocytosis and bacterial phagocytosis. biorxiv.org Metabolites of n-3 DPA, such as resolvins and maresins, have been shown in human leukocytes to reduce neutrophil chemotaxis and adhesion while enhancing macrophage phagocytosis. nih.gov
Lymphocytes: While specific studies on n-3 DPA are less common, research on general n-3 polyunsaturated fatty acids has shown that they can suppress lymphocyte proliferation. researchgate.netresearchgate.net This suggests a potential area for future investigation specifically for n-3 DPA.
Neutrophils: Dietary supplementation with n-3 PUFAs, including EPA which can be derived from n-3 DPA, has been shown to suppress neutrophil chemotaxis. atcmeetingabstracts.com The direct effects of n-3 DPA on neutrophil function are a subject of ongoing research.
Established cell lines, which can be cultured indefinitely, provide a consistent and reproducible model for studying the effects of n-3 DPA on various cellular pathways.
| Cell Line | Origin | Key Findings in n-3 DPA Research |
| Caco-2 | Human Colorectal Adenocarcinoma | Investigated the bioconversion of n-3 DPA, showing significant retro-conversion to EPA. researchgate.net |
| HepG2 | Human Liver Carcinoma | Demonstrated the conversion of n-3 DPA to DHA and also its retro-conversion to EPA. researchgate.net |
| THP-1 | Human Monocytic Leukemia | Used to study the bioconversion of n-3 DPA, with results indicating retro-conversion to EPA. researchgate.net |
These cell lines have been crucial in confirming the metabolic pathways of n-3 DPA, particularly its role as a precursor for both EPA and DHA.
Ex Vivo Organ and Tissue Perfusion Systems
Ex vivo organ and tissue perfusion systems represent a bridge between in vitro and in vivo research. These systems maintain the architecture and, to a large extent, the physiological function of an entire organ or tissue outside of the body. This allows for the study of nutrient metabolism and drug effects in a more complex and integrated environment than cell culture.
While specific studies utilizing ex vivo perfusion to exclusively investigate the metabolism of 7,10,13,16,19-Docosapentenoic acid are not widely documented, this technology holds significant potential. The successful use of ex vivo perfused porcine livers to study the metabolism of other lipids, including omega-3 fatty acids in the context of liver steatosis, suggests that this model could be highly valuable for elucidating the hepatic processing of n-3 DPA. Such studies could provide detailed insights into its uptake, conversion to EPA and DHA, and its impact on hepatic lipid metabolism under controlled conditions that mimic physiological blood flow. Similarly, ex vivo heart perfusion models could be employed to understand the incorporation and effects of n-3 DPA on cardiac tissue.
Preclinical Animal Models for Metabolic and Functional Investigations
Rodent models, particularly rats, have been extensively used to study the biosynthesis and metabolic fate of n-3 DPA.
Metabolic Conversion: Studies in rats have been pivotal in demonstrating that dietary n-3 DPA can be converted to both EPA and DHA in various tissues. These studies have shown that a significant portion of n-3 DPA is retro-converted to EPA in the liver and kidneys.
Bioavailability: Comparative studies in rats have also investigated the bioavailability of n-3 DPA compared to EPA, revealing differences in their absorption and excretion.
Tissue Incorporation: Research in rats has detailed the incorporation of n-3 DPA into different phospholipid pools and its subsequent metabolism to EPA in various tissues. researchgate.net
Pathway Elucidation: Seminal work using rat liver microsomes and hepatocytes has been crucial in defining the multi-step enzymatic pathway for the conversion of n-3 DPA to DHA, which involves elongation, desaturation, and peroxisomal beta-oxidation. journalagent.comresearchgate.net
Table of Key Findings from Rodent Models:
| Animal Model | Key Research Focus | Major Findings |
|---|---|---|
| Rat | Biosynthesis of DHA from n-3 DPA | Elucidated a pathway independent of a delta-4 desaturase, involving elongation and desaturation followed by beta-oxidation. journalagent.comresearchgate.net |
| Rat | Comparative metabolism of n-3 PUFAs | Showed that n-3 DPA supplementation increased tissue levels of DPA, EPA, and DHA. A significant portion of DPA was retro-converted to EPA. |
| Rat | Bioavailability | Found that the excretion of DPA was significantly higher than that of EPA, suggesting differences in absorption. |
To gain a broader understanding of n-3 DPA metabolism and its effects, researchers have turned to other animal models.
Porcine Models: Pigs are a valuable large animal model due to their physiological and metabolic similarities to humans. They have been used to study the effects of dietary n-3 PUFAs on tissue lipid composition and on clinical outcomes in models of post-operative infection.
Zebrafish Models: The zebrafish is a powerful model for studying developmental biology and genetics. Due to its rapid, external development and transparent embryos, it is increasingly used in lipid metabolism research. The gene elovl2, which is crucial for the conversion of EPA to n-3 DPA, has been studied in zebrafish, providing insights into the genetic regulation of n-3 PUFA biosynthesis. The zebrafish model has also been used to investigate how the brain acquires essential omega-3 fatty acids.
These diverse animal models, each with their unique advantages, contribute to a more comprehensive understanding of the role of this compound in health and disease.
Biochemical Assays for Enzyme Activity, Substrate Specificity, and Product Analysis
The metabolic pathways of 7,10,13,16,19-docosapentaenoic acid (n-3 DPA) are elucidated through a variety of biochemical assays that measure enzyme activity, determine substrate preferences, and identify the resulting metabolic products. These assays are crucial for understanding how n-3 DPA is synthesized, converted to other bioactive molecules, or degraded.
Key enzymes that metabolize n-3 DPA include elongases, desaturases, cyclooxygenases (COX), and lipoxygenases (LOX). nih.govvu.edu.au N-3 DPA serves as an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). nih.gov This conversion pathway involves the elongation of EPA to n-3 DPA, which is then further metabolized. nih.gov The conversion of n-3 DPA to DHA is a multi-step process that includes chain elongation to 9,12,15,18,21-tetracosapentaenoic acid (24:5n-3), followed by desaturation at the C6 position to form 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3). This product subsequently undergoes β-oxidation to yield DHA (22:6n-3). nih.gov Notably, this pathway is independent of a Δ4-desaturase. nih.gov Conversely, n-3 DPA can also be retro-converted to EPA. nih.gov
N-3 DPA is a substrate for enzymes involved in the inflammatory response. It is metabolized by lipoxygenase in platelets to produce 11-hydroxy-7,9,13,16,19-docosapentaenoic acid and 14-hydroxy-7,10,12,16,19-docosapentaenoic acid. nih.govresearchgate.net Studies have utilized synthetic mimics of n-3 DPA, such as 3-oxa n-3 DPA, to investigate its metabolism by COX-2, 5-LOX, 12-LOX, and 15-LOX enzymes. nih.gov These experiments have led to the identification of novel oxygenated products. nih.gov Furthermore, n-3 DPA is a precursor to a unique class of specialized pro-resolving mediators (SPMs), including resolvins of the D-series (RvD1n-3 DPA, RvD2n-3 DPA), T-series resolvins (RvTs), protectins, and maresins, which are critical in the resolution of inflammation. researchgate.netmdpi.com For instance, the biosynthesis of 13-series resolvins begins with the COX-2 enzyme converting n-3 DPA into 13(R)-hydroperoxydocosapentaenoic acid (13(R)-HpDPA). mdpi.com
The analysis and identification of these various metabolic products are commonly achieved using advanced analytical techniques. Methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-mass spectrometry (LC/MS-MS) are employed for structural elucidation. nih.gov In human studies, mass spectrometric methods have been used to analyze the incorporation of n-3 DPA into chylomicron triacylglycerols and phospholipids (B1166683) following a meal. scienceopen.com
| Enzyme/Enzyme Class | Substrate(s) | Key Products | Analytical Technique(s) |
|---|---|---|---|
| Elongase (e.g., pavELO) | Eicosapentaenoic acid (EPA) | This compound (n-3 DPA) | Yeast expression system analysis nih.gov |
| Δ6-Desaturase / β-oxidation | 9,12,15,18,21-Tetracosapentaenoic acid (24:5n-3) | Docosahexaenoic acid (DHA) nih.gov | Incubation with rat liver microsomes nih.gov |
| Lipoxygenase (LOX) | This compound (n-3 DPA) | 11-hydroxy-DPA, 14-hydroxy-DPA vu.edu.aunih.gov | Platelet incubation assays vu.edu.au |
| Cyclooxygenase-2 (COX-2) | This compound (n-3 DPA) | 13-series Resolvins (e.g., RvT1-4) mdpi.com | Enzymatic studies with purified enzymes nih.gov |
| 15-Lipoxygenase (15-LOX) | This compound (n-3 DPA) | 17(S)-hydroperoxy-DPA (17(S)-HpDPA), precursor to RvDn-3 DPAmdpi.com | Lipid mediator metabololipidomics researchgate.net |
| Various (in vivo metabolism) | This compound (n-3 DPA) | Eicosapentaenoic acid (EPA) (via retro-conversion) nih.gov | Mass spectrometry of plasma lipids scienceopen.comresearchgate.net |
Molecular Biology and Genetic Techniques (e.g., Gene Silencing, Overexpression)
Molecular biology and genetic engineering techniques have become indispensable tools for investigating the synthesis and function of n-3 DPA at a fundamental level. These approaches allow researchers to manipulate the expression of specific genes encoding enzymes in the fatty acid metabolic pathways, thereby clarifying their precise roles.
Gene overexpression is a powerful technique used to identify and characterize enzymes involved in n-3 DPA metabolism. A notable example is the identification of a novel elongase enzyme from the marine microalga Pavlova sp. nih.gov By overexpressing the gene for this elongase (named pavELO) in yeast (Saccharomyces cerevisiae), researchers demonstrated its specific ability to catalyze the conversion of EPA into n-3 DPA. nih.gov This enzyme showed unique substrate specificity for C20 polyunsaturated fatty acids. nih.gov Furthermore, co-expression studies, where the pavELO gene was expressed alongside a novel Δ4-desaturase gene from another microalga, Isochrysis galbana, successfully reconstituted the two-step pathway for converting EPA into DHA in yeast. nih.gov Such overexpression systems are instrumental not only for functional characterization but also for developing strategies to enhance the production of beneficial omega-3 fatty acids in oleaginous microorganisms. nih.gov
In addition to identifying synthetic pathways, genetic manipulation helps to understand the regulatory effects of n-3 DPA on cellular processes. Studies in mice have shown that dietary supplementation with n-3 DPA can reduce the activity of key lipogenic enzymes, such as fatty acid synthase and malic enzyme. nih.govresearchgate.net This suggests that n-3 DPA, or its metabolites, can regulate the expression of genes involved in fat synthesis. researchgate.net There is also preliminary evidence that n-3 DPA supplementation can alter the regulation of gene pathways associated with immune responses and cellular metabolism. researchgate.net
Conversely, gene silencing or gene deletion techniques can be used to investigate the necessity of a particular enzyme in a metabolic pathway. For instance, studies on the deletion of the FAD2 gene, which codes for Δ12-desaturase, in the yeast Yarrowia lipolytica have provided insights into the roles of specific desaturation steps in fatty acid metabolism. nih.gov While not directly focused on n-3 DPA, these types of studies establish the framework for future investigations into the effects of silencing elongase or desaturase genes involved in the n-3 DPA pathway.
| Technique | Model System | Gene(s) of Interest | Key Finding |
|---|---|---|---|
| Gene Overexpression | Yeast (Saccharomyces cerevisiae) | pavELO (Elongase from Pavlova sp.) | Confirmed the enzyme's role in converting EPA to n-3 DPA. nih.gov |
| Gene Co-expression | Yeast (Saccharomyces cerevisiae) | pavELO (Elongase) and IgD4 (Δ4-Desaturase from Isochrysis sp.) | Demonstrated the functional two-step conversion of EPA to DHA via n-3 DPA. nih.gov |
| Gene Expression Analysis | Mice (in vivo) | Fatty acid synthase, Malic enzyme | n-3 DPA supplementation reduced the activity of these lipogenic enzymes. nih.govresearchgate.net |
| Gene Expression Analysis | Human (ex vivo) | Immune response and cellular metabolism pathway genes | Supplementation with an oil containing 17-hydroxy-n-3 DPA altered gene regulation. researchgate.net |
Future Directions and Emerging Research Avenues for N 3 Dpa
Elucidation of Novel n-3 DPA-Derived Bioactive Lipid Mediators
A significant frontier in n-3 DPA research is the identification and characterization of its downstream bioactive lipid mediators. nih.gov It is now understood that n-3 DPA is a substrate for various enzymes, including lipoxygenases (LOX) and cyclooxygenases (COX), leading to the production of specialized pro-resolving mediators (SPMs). nih.govmdpi.com These molecules are potent regulators of inflammation and have distinct structures and functions compared to those derived from EPA and DHA. nih.gov
Recently, several families of n-3 DPA-derived SPMs have been discovered, including resolvins, protectins, and maresins. wikipedia.orgmdpi.com These compounds, such as PD1n-3 DPA, have demonstrated potent anti-inflammatory and pro-resolving actions. nih.govmdpi.com Future research will focus on the complete structural elucidation, total organic synthesis, and detailed investigation of the biosynthetic pathways of these novel mediators. nih.gov Understanding the precise enzymatic steps and cellular contexts involved in their formation is crucial for harnessing their therapeutic potential.
Table 1: Novel n-3 DPA-Derived Bioactive Lipid Mediators and Their Biosynthesis
| Mediator Family | Specific Mediator | Proposed Biosynthetic Pathway | Key Enzymes |
| Protectins | PD1n-3 DPA, PD2n-3 DPA | Oxygenation of n-3 DPA | 15-LOX |
| Maresins | MaR1n-3 DPA, MaR2n-3 DPA, MaR3n-3 DPA | Oxygenation of n-3 DPA | 12-LOX |
| Resolvins | RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA | Sequential oxygenation of n-3 DPA | 15-LOX, 5-LOX |
| 13-Series Resolvins | RvT1, RvT2, RvT3, RvT4 | Oxygenation of n-3 DPA | COX-2 |
This table is based on proposed biosynthetic pathways and may be subject to further refinement as research progresses.
Comprehensive Mapping of n-3 DPA Bioavailability and Tissue Distribution
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of n-3 DPA is fundamental to deciphering its physiological roles. Studies in rats have shown that dietary supplementation with n-3 DPA leads to its accumulation in various tissues, including the liver, heart, skeletal muscle, and adipose tissue. nih.govseadna.ca However, its distribution is not uniform, and its incorporation into the brain appears to be limited compared to other tissues. nih.gov
Future investigations should aim to create a comprehensive map of n-3 DPA's bioavailability and tissue-specific accumulation in different physiological and pathological states. Research has indicated that the bioavailability of n-3 DPA may be lower than that of EPA, with a greater amount of DPA being excreted. seadna.canih.gov Paradoxically, this does not seem to negatively impact its deposition in tissues relative to EPA. seadna.ca Further studies are needed to understand the factors influencing its absorption and the mechanisms of its transport and incorporation into different cell types and tissues. A key finding is the retroconversion of n-3 DPA to EPA, which has been observed in the liver and kidney, adding another layer of complexity to its metabolic fate. nih.gov
Table 2: Tissue Distribution of n-3 DPA Following Supplementation in Rats
| Tissue | Change in n-3 DPA Concentration | Key Findings |
| Liver | Significant Increase | Site of conversion to DHA and retroconversion to EPA. seadna.ca |
| Heart | Significant Increase | DPA feeding increased DPA content more effectively than EPA feeding increased EPA content. seadna.ca |
| Skeletal Muscle | Significant Increase | Accumulation of DPA and retroconverted EPA. seadna.ca |
| Adipose Tissue | Largest Increase (5-fold) | Main tissue site for the accumulation of n-3 DPA. seadna.ca |
| Brain | Smallest Increase (1.1-fold) | Limited uptake compared to other tissues. seadna.ca |
| Kidney | Significant Increase | Site of significant retroconversion to EPA. nih.gov |
| Red Blood Cells | Significant Increase | Reflects increased plasma levels. nih.gov |
Advanced Lipidomic and Metabolomic Profiling of n-3 DPA Pathways
The advent of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS)-based lipidomics and metabolomics, provides powerful tools to comprehensively profile the metabolic pathways of n-3 DPA. nih.govelsevierpure.com These approaches allow for the simultaneous detection and quantification of a wide array of lipid molecules, including the parent fatty acid, its various metabolites, and the complex lipids into which it is incorporated.
Future research will leverage these technologies to create detailed lipidomic maps of tissues and biofluids following n-3 DPA administration. This will enable the identification of novel downstream metabolites and provide insights into how n-3 DPA influences the broader lipid landscape. By comparing the lipidomic profiles of different tissues and in response to various stimuli, researchers can gain a deeper understanding of the tissue-specific functions of n-3 DPA and its metabolic products.
Exploration of n-3 DPA's Role in Specific Subcellular Organelles
The functions of fatty acids are intimately linked to their localization within specific subcellular compartments, such as mitochondria and the endoplasmic reticulum (ER). While there is growing evidence for the role of omega-3 fatty acids like DHA in modulating mitochondrial function and mitigating ER stress, the specific contributions of n-3 DPA in these organelles remain largely unexplored. nih.govnih.gov
Future research should investigate the direct effects of n-3 DPA on the lipid composition and function of mitochondrial and ER membranes. It is plausible that the incorporation of n-3 DPA into the membranes of these organelles could influence their fluidity, protein function, and signaling pathways. For instance, studies on other omega-3 fatty acids suggest potential roles in regulating mitochondrial bioenergetics, reactive oxygen species (ROS) production, and the unfolded protein response (UPR) in the ER. nih.govnih.govresearchgate.net Elucidating the specific roles of n-3 DPA in these critical cellular hubs is a key area for future investigation.
Development of Sustainable and Scalable Biotechnological Production Methods for n-3 DPA
The limited availability of pure n-3 DPA has been a significant bottleneck for research. vu.edu.au Traditional sources, such as fish oil, contain a mixture of omega-3 fatty acids, making it challenging to isolate DPA in large quantities. nih.gov Therefore, the development of sustainable and scalable methods for n-3 DPA production is a critical research avenue.
A promising approach lies in the biotechnological production of n-3 DPA using microorganisms. dntb.gov.ua Several species of microalgae and other marine microbes have been identified as potential producers of n-3 DPA. nih.govnih.gov For example, researchers have isolated strains of Aurantiochytrium sp. and the marine ichthyosporean Sphaeroforma arctica that can produce significant amounts of n-3 DPA. researchgate.net Future efforts will focus on optimizing the cultivation conditions and employing genetic engineering techniques to enhance the yield and purity of n-3 DPA from these microbial sources. dntb.gov.uautwente.nl This will not only provide a sustainable supply for research but also open up possibilities for its use in various applications.
Integration of Systems Biology and Computational Modeling to Predict n-3 DPA Functions
The complexity of fatty acid metabolism and its downstream effects necessitates an integrative approach to understanding the functions of n-3 DPA. Systems biology, which combines experimental data with computational modeling, offers a powerful framework for this purpose. By integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of the cellular networks influenced by n-3 DPA.
Future research will increasingly rely on computational tools to predict the biological activities of n-3 DPA and its metabolites. lhasalimited.org These in silico models can help to identify potential protein targets, predict the impact of n-3 DPA on metabolic pathways, and generate testable hypotheses for further experimental validation. As our understanding of the molecular interactions of n-3 DPA grows, these computational approaches will become indispensable for navigating the complexity of its biological functions and for identifying novel therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers distinguish between structural isomers of docosapentaenoic acid (e.g., ω-3 vs. ω-6 DPA) in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., BPX-70 or equivalent) is recommended to resolve positional and geometric isomers. Confirmatory analysis via nuclear magnetic resonance (NMR) or high-resolution LC-MS/MS can differentiate double-bond configurations. The ω-3 isomer (all-cis-7,10,13,16,19-DPA) is metabolically derived from α-linolenic acid, while the ω-6 isomer originates from linoleic acid .
Q. What experimental models are suitable for studying DPA metabolism to docosahexaenoic acid (DHA)?
- Methodological Answer : Rat liver homogenates or primary hepatocyte cultures are validated models. Isotopic tracer studies using deuterated DPA (e.g., d5-DPA) can track its conversion to DHA via elongation and desaturation. Notably, this pathway bypasses the need for a Δ4-desaturase, as shown in in vitro assays with cofactor supplementation (NADPH, ATP) .
Q. What analytical standards are critical for quantifying DPA in lipidomics workflows?
- Methodological Answer : Use certified reference materials (CRMs) such as methyl 7,10,13,16,19-docosapentaenoate (CAS 108698-02-8) for derivatization in GC-MS. For LC-MS, synthetic all-cis-DPA (purity >99%, CAS 24880-45-3) dissolved in ethanol is recommended. Include internal standards like deuterated DPA or heptadecanoic acid to correct for matrix effects .
Q. How does DPA integrate into glycerophospholipid membranes, and what techniques quantify its distribution?
- Methodological Answer : Thin-layer chromatography (TLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) enables phospholipid class separation (e.g., phosphatidylcholine vs. phosphatidylethanolamine). Use sn-position-specific phospholipase assays to determine DPA esterification sites. DPA is predominantly found in phosphatidylserine and phosphatidylethanolamine in neuronal tissues .
Advanced Research Questions
Q. How to resolve contradictions in DPA-to-DHA conversion efficiency across species (e.g., rodents vs. marine mammals)?
- Methodological Answer : Species-specific differences in elongase/desaturase enzyme kinetics require comparative studies using liver microsomes from rats, seals, or fish. Kinetic parameters (Km, Vmax) for Δ6-desaturase and elongase 2 should be measured via radiometric assays. For example, seal lipids show higher DPA retention due to reduced Δ6-desaturase activity compared to teleost fish .
Q. What experimental designs mitigate confounding effects of DPA oxidation during lipid extraction?
- Methodological Answer : Add antioxidants (0.01% BHT or ascorbic acid) to extraction solvents (e.g., chloroform:methanol). Perform extractions under nitrogen atmosphere to prevent auto-oxidation. Validate stability via accelerated oxidation tests (e.g., 40°C for 72 hours) and monitor hydroperoxide formation with ferrous oxidation-xylenol orange (FOX) assays .
Q. How can isotopic labeling elucidate DPA’s role in resolving inflammation-resolution pathways?
- Methodological Answer : Use 13C-labeled DPA in macrophage cell lines to track its incorporation into specialized pro-resolving mediators (SPMs) like resolvins. Combine with lipid mediator lipidomics (SPE-LC-MS/MS) to quantify metabolites. Knockdown models (e.g., siRNA targeting 15-lipoxygenase) can validate enzymatic pathways .
Q. What statistical approaches address variability in DPA levels across biological replicates?
- Methodological Answer : Principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA) reduces dimensionality in lipidomic datasets. Normalize DPA levels to total phospholipid content or internal standards. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
